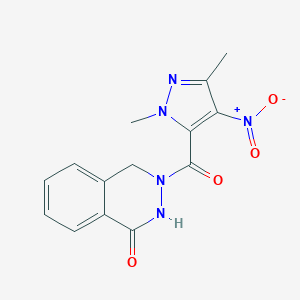![molecular formula C12H8Cl2O3 B454913 5-[(3,4-Dichlorophenoxy)methyl]-2-furaldehyde CAS No. 438219-86-4](/img/structure/B454913.png)
5-[(3,4-Dichlorophenoxy)methyl]-2-furaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(3,4-Dichlorophenoxy)methyl]-2-furaldehyde is a synthetic organic compound . It is also known as DCF. The molecular formula of this compound is C12H8Cl2O3 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the compound 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine was synthesized by the reaction of 2,4-dichloro-phenoxy-acetic acid and thio-semicarbazide .Molecular Structure Analysis
The molecular structure of this compound consists of a furan ring attached to a dichlorophenyl group via a methylene bridge .Applications De Recherche Scientifique
Analytical Applications in Honey Quality Assessment
5-Hydroxymethyl-2-furaldehyde, a related compound of 5-[(3,4-Dichlorophenoxy)methyl]-2-furaldehyde, is utilized in high-performance liquid chromatography (HPLC) for determining its presence along with other compounds in honey and honeydew samples. This method aids in identifying the botanical origin and quality of honey by detecting compounds such as hydroxymethylfurfural, furfural, and related substances. The technique involves a clean-up step using solid-phase extraction on polymeric cartridges, followed by HPLC separation with UV detection, highlighting its utility in food quality and safety assessments (Nozal, Bernal, Toribio, Jiménez, & Martín, 2001).
Photochemical Synthesis Applications
The Paterno-Büchi reaction on 5-methyl-2-furylmethanol derivatives, which share structural similarities with this compound, demonstrates the compound's potential in photochemical synthesis. This reaction yields various adducts, showcasing the versatility of furan derivatives in organic synthesis and potential applications in the development of complex organic molecules. The regiochemistry of these reactions provides insights into the stability of intermediates and the mechanism of radical coupling, offering valuable information for synthetic organic chemistry (D’Auria & Racioppi, 2000).
Synthesis of Natural Products
The total synthesis of naturally occurring furan compounds, such as 5-{[(4-Hydroxybenzyl)oxy]methyl}-2-furaldehyde, demonstrates the significance of furan derivatives in mimicking and synthesizing natural products. These synthetic approaches, including etherification reactions and biomimetic syntheses, underscore the role of furan derivatives in the production of natural product analogs and their potential applications in medicinal chemistry and drug development (Quiroz-Florentino et al., 2011).
Heterogeneous Catalysis in Chemical Transformations
The selective oxidation of 5-hydroxymethyl-2-furaldehyde to furan-2,5-dicarboxaldehyde using catalytic systems based on vanadyl phosphate showcases the potential of furan derivatives in chemical transformations. This research highlights the efficiency of heterogeneous catalysts in the selective oxidation of furan compounds, offering insights into sustainable and efficient pathways for the production of valuable chemical intermediates (Carlini et al., 2005).
Propriétés
IUPAC Name |
5-[(3,4-dichlorophenoxy)methyl]furan-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O3/c13-11-4-3-8(5-12(11)14)16-7-10-2-1-9(6-15)17-10/h1-6H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRCNAFWWPRGEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC2=CC=C(O2)C=O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 4-{5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dimethylphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B454832.png)
![2-Amino-4-[4-[(4-chlorophenoxy)methyl]-5-methylthiophen-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B454836.png)
![ETHYL 1-METHYL-5-({[3-(PROPOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)-1H-PYRAZOLE-3-CARBOXYLATE](/img/structure/B454837.png)

![2-amino-4-{5-[(2-bromophenoxy)methyl]-2,4-dimethylphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B454839.png)
![2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(4-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B454840.png)
![2-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-N-(2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B454841.png)
![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B454845.png)
![Methyl 4-{4-[(2-bromophenoxy)methyl]-5-methyl-2-thienyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B454848.png)
![2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B454849.png)

![N-[1-(4-tert-butylphenyl)ethyl]-2-(3-ethoxyphenyl)quinoline-4-carboxamide](/img/structure/B454851.png)
![2-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B454852.png)
![2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-(4-fluorophenyl)hydrazinecarbothioamide](/img/structure/B454853.png)
